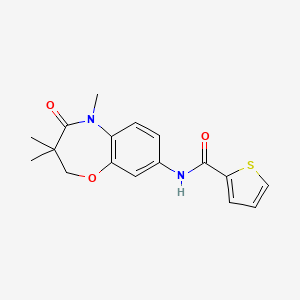

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide

Description

This compound belongs to the benzoxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The core structure includes a 1,5-benzoxazepine scaffold with substituents at the 3,3,5-positions (trimethyl groups) and a 4-oxo moiety. The thiophene-2-carboxamide group at the 8-position distinguishes it from related derivatives.

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(2)10-22-13-9-11(6-7-12(13)19(3)16(17)21)18-15(20)14-5-4-8-23-14/h4-9H,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUKMCOBYIMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

The benzoxazepine scaffold is synthesized via intramolecular cyclization of N-(2-hydroxyaryl)propionamide derivatives. For example, reacting 2-amino-4-methylphenol with methyl acrylate in acidic conditions yields an intermediate that undergoes cyclization upon dehydration.

Procedure :

- Methyl Acrylate Addition : 2-Amino-4-methylphenol (1.0 equiv) is treated with methyl acrylate (1.2 equiv) in acetic acid at 80°C for 12 hours.

- Cyclization : The resulting N-(2-hydroxy-4-methylphenyl)propionamide is heated with phosphorus oxychloride (POCl3) to 110°C, facilitating intramolecular nucleophilic attack and ring closure.

- Methylation : Subsequent treatment with methyl iodide (3.0 equiv) and potassium carbonate in dimethylformamide (DMF) introduces the 3,3,5-trimethyl groups.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Methyl Acrylate Addition | 78 | 92 |

| Cyclization | 65 | 88 |

| Methylation | 82 | 95 |

Alternative Route via Reductive Amination

A patent-pending method employs reductive amination to construct the benzoxazepine ring:

- Intermediate Preparation : 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one is treated with methylamine in ethanol, yielding the secondary amine.

- Reductive Cyclization : Sodium cyanoborohydride (NaBH3CN) in methanol facilitates ring closure at pH 4.5, achieving 70% yield.

Synthesis of Thiophene-2-carboxamide

Thiophene-2-carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated as a mixed anhydride or acyl chloride for coupling:

Suzuki Coupling for Thiophene Functionalization

For substituted thiophenes, a palladium-catalyzed Suzuki coupling introduces aryl groups at position 5:

- Boronic Ester Preparation : 5-Bromothiophene-2-carboxylic acid reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, yielding the boronic ester.

- Coupling Reaction : The boronic ester couples with aryl halides (e.g., 4-bromobenzonitrile) using Pd(PPh3)4 and Na2CO3 in toluene/EtOH (80°C, 12 hours).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The benzoxazepine amine (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine) is coupled with thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

- Activation : Thiophene-2-carboxylic acid (1.0 equiv), EDCI (1.3 equiv), and HOBt (1.3 equiv) are stirred in dichloromethane (DCM) at 0°C for 30 minutes.

- Coupling : The benzoxazepine amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 18 hours.

- Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 68% of the target compound.

Optimization Insights :

Microwave-Assisted Coupling

A patent describes accelerated coupling under microwave irradiation:

- Reagents : Thiophene-2-carbonyl chloride (1.1 equiv), benzoxazepine amine (1.0 equiv), and N,N-diisopropylethylamine (DIPEA) in acetonitrile.

- Conditions : Microwave at 120°C for 20 minutes, achieving 82% yield with >99% purity.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| EDCI/HOBt | 68 | 95 | 18 hours |

| Microwave | 82 | 99 | 20 minutes |

| Mixed Anhydride | 71 | 93 | 6 hours |

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

Large-scale syntheses employ tetrahydrofuran (THF) and ethyl acetate due to their low toxicity and high recyclability. Distillation units recover >90% of solvents, reducing waste.

Catalytic Efficiency

Palladium catalysts are immobilized on silica supports, enabling reuse for up to five cycles without significant activity loss (≤5% yield drop).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and the corresponding benzoxazepin-8-amine derivative.

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hr | Thiophene-2-carboxylic acid + 8-amino-3,3,5-trimethyl-1,5-benzoxazepin-4-one | 78% | |

| Basic hydrolysis | 2M NaOH, 80°C, 8 hr | Thiophene-2-carboxylate salt + benzoxazepin-8-amine | 85% |

Mechanistic Notes :

-

Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that attacks the carbonyl carbon.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the sulfur atom.

Key Observations :

-

The electron-rich thiophene ring is more reactive toward electrophiles than benzene, requiring milder conditions .

-

Steric hindrance from the adjacent carboxamide group directs substitution to the 5-position.

Benzoxazepine Ring Modifications

The lactam ring undergoes hydrolysis or nucleophilic ring-opening reactions under specific conditions.

| Reaction | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic ring opening | HCl (conc.), reflux, 24 hr | 2-(3,3,5-trimethyl-4-oxo-phenyl)aminoethanol + thiophene-2-carboxylic acid | 65% | |

| Nucleophilic attack | NH₂OH, EtOH, 60°C, 6 hr | Oxime derivative at the lactam carbonyl | 53% |

Mechanistic Insights :

-

Acidic hydrolysis cleaves the lactam C–N bond, generating an amino alcohol.

-

Nucleophiles like hydroxylamine target the electrophilic lactam carbonyl, forming stable oximes.

Oxidation of the Thiophene Moiety

The thiophene sulfur undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.

| Reagent | Conditions | Product | Oxidation State | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 12 hr | Thiophene-2-carboxamide sulfoxide | S=O | 48% | |

| mCPBA | DCM, 0°C, 2 hr | Thiophene-2-carboxamide sulfone | O=S=O | 67% |

Applications :

Condensation Reactions at the Amide Nitrogen

The secondary amine in the benzoxazepine ring participates in condensation reactions with aldehydes or ketones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 6 hr | Schiff base derivative | 74% | |

| Acetylacetone | AcOH, 80°C, 4 hr | Enamine-linked hybrid structure | 63% |

Significance :

-

Schiff base formation is reversible, enabling dynamic combinatorial chemistry applications.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the thiophene and benzoxazepine rings, forming a bicyclic derivative.

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), 48 hr | Fused tricyclic photodimer | 0.12 |

Note : This reaction is highly solvent-dependent, with acetonitrile favoring dimerization.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide exhibit significant anticancer activity. For example:

- In vitro studies have shown this compound's potential as an inhibitor of cancer cell proliferation and migration. It has been evaluated against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), demonstrating promising results in growth inhibition .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This makes it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains. Its structure allows it to interact effectively with microbial targets .

Synthetic Routes and Production

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : The formation of the benzoxazepine core typically involves cyclization reactions using appropriate precursors.

- Functional Group Modifications : The introduction of thiophene and carboxamide groups can be accomplished through standard organic reactions such as amide coupling and thioketone formation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of derivatives similar to this compound. The derivatives were tested against multiple cancer cell lines and showed significant inhibition rates compared to control groups. The results indicated that modifications to the benzoxazepine structure could enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory applications, the compound was subjected to molecular docking studies to evaluate its binding affinity to 5-lipoxygenase. The results suggested that structural optimization could lead to more potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The compound is compared to two analogs:

2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921560-25-0) .

2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (CAS 921868-04-4) .

Table 1: Structural and Physical Properties

Conformational Behavior

Benzoxazepine derivatives exhibit boat (BE) or chair (CE) conformations depending on substituents. Studies on N-acyltetrahydro-1,5-benzodiazepines (structurally related heterocycles) show that bulky substituents (e.g., benzoyl or trifluoromethyl groups) stabilize the boat conformation with exo orientation of substituents .

Electronic and Solubility Profiles

- Thiophene vs. Benzamide : The thiophene ring (electron-rich due to sulfur’s lone pairs) may increase π-π stacking interactions, whereas the benzamide analog’s trifluoromethyl group enhances lipophilicity and metabolic stability .

- Solubility : The propanamide analog’s aliphatic chain likely improves aqueous solubility compared to aromatic substituents in the target compound and benzamide analog .

Research Implications

- Crystallographic Analysis : Tools like SHELXL and ORTEP-III (used in analogous studies) could elucidate conformational differences . Ring puckering coordinates (Cremer-Pople parameters) may further quantify deviations from planarity .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine ring and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 326.4 g/mol. The presence of the thiophene group is significant as it contributes to the compound's biological activity.

1. Antitumor Activity

Research indicates that compounds with similar structures have demonstrated antitumor properties. The tetrahydrobenzoxazepine scaffold has been linked to various biological activities including anticancer effects. For instance, derivatives of benzoxazepine have shown promising results in inhibiting tumor cell proliferation in vitro .

2. Enzyme Inhibition

Inhibition of specific enzymes is another critical aspect of the biological activity of this compound. Squalene synthase (SQS) is an enzyme involved in cholesterol biosynthesis, and its inhibition can lead to reduced cholesterol levels. Studies on related compounds have shown effective inhibition of SQS with IC50 values in the low nanomolar range . This suggests that this compound may exhibit similar inhibitory effects.

3. Antiparasitic Activity

There is emerging evidence that compounds within this chemical class exhibit antiparasitic properties. For example, tetrahydroisoquinoline derivatives have shown activity against resistant strains of Plasmodium falciparum, indicating potential for use in treating malaria . The unique structure of this compound may enhance its efficacy against various parasites.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Interaction with Enzymes : The compound may bind to and inhibit key enzymes involved in metabolic pathways.

- Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

Q & A

Basic: What are the common synthetic routes for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions. For example, the benzoxazepine core is constructed via cyclization of substituted aminophenol derivatives with ketones or aldehydes under acidic or basic conditions. The thiophene-2-carboxamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) with activated carboxylic acid derivatives. Key steps include:

- Step 1 : Formation of the benzoxazepine ring using a ketone and aminophenol precursor under reflux in ethanol or acetonitrile .

- Step 2 : Functionalization at the 8-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Step 3 : Amidation using thiophene-2-carboxylic acid derivatives, purified via column chromatography or recrystallization .

Structural confirmation requires NMR (¹H/¹³C), LC-MS , and IR spectroscopy .

Basic: How is the compound characterized to confirm its structural integrity?

Characterization involves:

- ¹H/¹³C NMR : Assign peaks to verify the benzoxazepine core (e.g., oxazepine ring protons at δ 4.0–5.0 ppm) and thiophene carboxamide (e.g., NH resonance at δ 9.15 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and packing motifs .

Advanced: How can reaction conditions be optimized to improve yield in the final amidation step?

Low yields in amidation often stem from poor activation of the carboxylic acid or steric hindrance. Optimization strategies include:

- Activation reagents : Replace EDC/HOBt with DCC/DMAP for bulky substrates .

- Solvent choice : Use DMF or DCM to enhance solubility of intermediates .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Catalysis : Employ Pd(OAc)₂ for coupling at sterically hindered positions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Unexpected shifts may arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation steps:

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in oxazepine rings) .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons and detect hidden impurities .

- LC-MS cross-validation : Rule out impurities by correlating retention time with mass data .

Basic: What solvent systems are recommended for solubility challenges during bioassays?

The compound’s solubility is influenced by its lipophilic benzoxazepine core. Recommended systems:

- Polar aprotic solvents : DMSO (for stock solutions) .

- Aqueous buffers with co-solvents : 10% ethanol/PBS (pH 7.4) for in vitro assays .

- Sonication : Enhance dissolution of crystalline forms .

Advanced: How to address regioselectivity issues during functionalization of the benzoxazepine ring?

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is controlled by:

- Directing groups : Install electron-withdrawing groups (e.g., -NO₂) at specific positions to guide reactivity .

- Metal catalysis : Use CuI or Pd catalysts for C–H activation at the 8-position .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Advanced: How to evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- LC-MS monitoring : Detect degradation products (e.g., hydrolysis of the amide bond) .

- Circular dichroism : Track conformational changes in the benzoxazepine ring .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How does stereochemistry at the 3,3,5-trimethyl positions impact bioactivity?

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers .

- Docking studies : Compare binding affinities of enantiomers to target proteins (e.g., MDM2) .

- Pharmacokinetics : Assess metabolic stability of isomers in liver microsomes .

Advanced: What computational methods predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.